4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 4-chlorobenzyl group, a furan ring, and an oxadiazole ring connected through a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the oxadiazole attacks the benzyl chloride, resulting in the formation of the sulfide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxadiazole ring or to modify the furan ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives or modified furan rings.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Helicobacter pylori.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the furan ring may play a crucial role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
4-Chlorobenzyl 5-(2-furyl)-1,3,4-thiadiazol-2-yl sulfide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the presence of the oxadiazole ring, which imparts different chemical and biological properties compared to thiadiazole analogs. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable scaffold for further modifications and applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYWNDHBOVYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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